REACTION_CXSMILES
|
[F:1][C:2]([F:17])([S:6][C:7]1[CH:16]=[CH:15][C:10]([NH:11]C(=O)C)=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4].Cl>O>[F:17][C:2]([F:1])([S:6][C:7]1[CH:16]=[CH:15][C:10]([NH2:11])=[CH:9][CH:8]=1)[CH:3]([F:5])[F:4]
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Name
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XI
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Quantity
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5 g
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Type
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reactant
|
Smiles
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FC(C(F)F)(SC1=CC=C(NC(C)=O)C=C1)F
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Name
|
|
Quantity
|
40 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
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Type
|
CUSTOM
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Details
|
the solid residue was triturated with ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(F)F)(SC1=CC=C(N)C=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |